3-Ethynyl-3'-isopropyl-1,1'-biphenyl
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Overview
Description
3-Ethynyl-3’-isopropyl-1,1’-biphenyl is an organic compound that belongs to the biphenyl family Biphenyl compounds consist of two benzene rings connected by a single bond This particular compound features an ethynyl group at the 3-position and an isopropyl group at the 3’-position of the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethynyl-3’-isopropyl-1,1’-biphenyl can be achieved through several methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst.
Sonogashira Coupling: This method involves the coupling of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of 3-Ethynyl-3’-isopropyl-1,1’-biphenyl typically involves large-scale application of the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize production costs.
Chemical Reactions Analysis
Types of Reactions
3-Ethynyl-3’-isopropyl-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The biphenyl structure can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst and lithium aluminum hydride (LiAlH4).
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of nitro, sulfonyl, or halogenated biphenyl derivatives.
Scientific Research Applications
3-Ethynyl-3’-isopropyl-1,1’-biphenyl has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 3-Ethynyl-3’-isopropyl-1,1’-biphenyl depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The ethynyl and isopropyl groups may enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
3-Ethynyl-1,1’-biphenyl: Lacks the isopropyl group, which may result in different chemical and biological properties.
3-Isopropyl-1,1’-biphenyl: Lacks the ethynyl group, which may affect its reactivity and applications.
Uniqueness
The combination of these functional groups may enhance the compound’s reactivity, binding affinity, and specificity for various targets, making it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
1-ethynyl-3-(3-propan-2-ylphenyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16/c1-4-14-7-5-9-16(11-14)17-10-6-8-15(12-17)13(2)3/h1,5-13H,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNZLRITYLQVLLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC(=C1)C2=CC=CC(=C2)C#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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